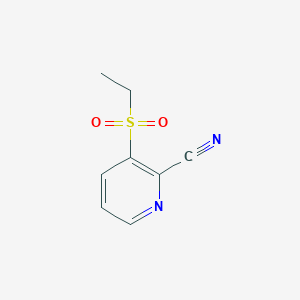
Bis(difluoromethanesulfinic acid) ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc difluoromethanesulfinate can be synthesized through the reaction of difluoromethanesulfinic acid with zinc chloride. The reaction typically occurs in a solvent such as methanol or water, and the product is isolated as a solid .
Industrial Production Methods
Industrial production of Zinc difluoromethanesulfinate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Zinc difluoromethanesulfinate undergoes various types of reactions, including:
Substitution Reactions: It can substitute hydrogen atoms in organic molecules with difluoromethyl groups.
Radical Reactions: It participates in radical processes to introduce difluoromethyl groups into substrates.
Common Reagents and Conditions
Common reagents used with Zinc difluoromethanesulfinate include heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids. The reactions are typically carried out under mild, chemoselective, and scalable conditions .
Major Products
The major products formed from these reactions are difluoromethylated organic compounds, which are valuable in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Zinc difluoromethanesulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Zinc difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals react with organic substrates to introduce difluoromethyl groups. The process is facilitated by the presence of zinc, which stabilizes the intermediate species and promotes the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc trifluoromethanesulfinate
- Sodium 1,1-difluoroethanesulfinate
- Zinc trifluoromethanesulfonate
- Zinc isopropylsulfinate
Uniqueness
Zinc difluoromethanesulfinate is unique in its ability to introduce difluoromethyl groups into a wide range of substrates under mild and scalable conditions. This makes it a valuable reagent in both academic and industrial settings .
Propiedades
IUPAC Name |
difluoromethanesulfinic acid;zinc |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOUIZQRKDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F4O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)





![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)




![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)

